molecular formula C23H17BrN2O3 B11597347 2-amino-4-{4-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{4-[(4-bromobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11597347
M. Wt: 449.3 g/mol
InChI Key: LKAIKWRHUOUVBF-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, malononitrile, and phenols in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The use of catalysts like ammonium acetate or piperidine can enhance the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the process is often optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvent and catalyst is crucial in scaling up the reaction while maintaining environmental and economic feasibility .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, which can further be functionalized to enhance their biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The presence of the hydroxyl and amino groups allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-{4-[(4-METHOXYPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE

Uniqueness

The presence of the bromine atom in 2-AMINO-4-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This structural feature also enhances its potential biological activity, making it a compound of interest for further research .

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

2-amino-4-[4-[(4-bromophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H17BrN2O3/c24-16-5-1-14(2-6-16)13-28-18-8-3-15(4-9-18)22-19-10-7-17(27)11-21(19)29-23(26)20(22)12-25/h1-11,22,27H,13,26H2

InChI Key

LKAIKWRHUOUVBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)Br

Origin of Product

United States

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